3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid

Beschreibung

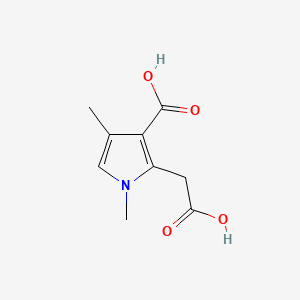

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid (CAS 33369-45-8) is a pyrrole-derived carboxylic acid with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . Its structure features a pyrrole ring substituted with two methyl groups (positions 1 and 4), a carboxy group at position 3, and an acetic acid side chain at position 2 (SMILES: CN1C=C(C)C(C(O)=O)=C1CC(O)=O) . The compound is characterized by moderate lipophilicity (LogP = 0.969) and is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases .

Eigenschaften

IUPAC Name |

2-(carboxymethyl)-1,4-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-5-4-10(2)6(3-7(11)12)8(5)9(13)14/h4H,3H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASPXTNRUAOAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186986 | |

| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-45-8 | |

| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

Experimental Protocol

- Step 1 : Dissolve 292 g of 3-oxo-pentanedioic acid in 1,200 mL of ice-cold water.

- Step 2 : Slowly add 1,770 g of 35% aqueous methylamine at −5°C to 5°C.

- Step 3 : Introduce 370 g of 1-chloro-2-propanone at −15°C, allowing the temperature to rise to 15°C exothermically.

- Step 4 : Stir at 0°C for 16 hours, then acidify with concentrated HCl.

- Yield : 85% (335 g) after recrystallization.

Key Advantages

Alternative Synthetic Routes

Knorr Pyrrole Synthesis

A modified Knorr reaction employs ethyl acetoacetate and 2-bromopropanal as precursors:

- Bromination : Propionaldehyde reacts with bromine in dichloromethane to form 2-bromopropanal.

- Cyclization : 2-Bromopropanal, ethyl acetoacetate, and aqueous ammonia undergo ring closure at 0–50°C.

- Hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid.

| Parameter | Value |

|---|---|

| Temperature | 0–50°C |

| Solvent | Dichloromethane |

| Yield | 78–82% |

Paal-Knorr Variant with β-Nitroacrylates

A heterogeneous method uses pyrroles and β-nitroacrylates catalyzed by silica-supported acids:

Industrial-Scale Production

Process Optimization

Quality Control

- Purity Analysis : HPLC with C18 columns (0.1% TFA/ACN gradient) confirms >99% purity.

- Impurity Profiling : LC-MS identifies residual 1-chloro-2-propanone (<0.1 ppm).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Condensation | 85% | 95% | High | 120 |

| Knorr Synthesis | 80% | 90% | Moderate | 150 |

| β-Nitroacrylate | 75% | 85% | Low | 180 |

Troubleshooting Common Issues

Low Yields

Impurity Formation

- Cause : Residual 1-chloro-2-propanone from incomplete reaction.

- Solution : Extend stirring time to 24 hours and implement aqueous washes.

Emerging Technologies

Enzymatic Decarboxylation

Analyse Chemischer Reaktionen

Types of Reactions

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated pyrrole derivatives, nitro-pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid exhibit promising antimicrobial activity. A series of synthesized pyrrole derivatives were evaluated for their antibacterial and antifungal properties against various pathogens, including Escherichia coli and Candida albicans. The results indicated that certain compounds showed significant zones of inhibition, highlighting their potential as antimicrobial agents .

Cytotoxic Effects

Research has also indicated that pyrrole derivatives can possess cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against a range of human tumor cell lines, revealing varying degrees of cytotoxicity. Notably, some compounds demonstrated significant potency against renal and lung cancer cells, suggesting their potential as anticancer agents .

Analytical Applications

This compound is utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications. This method allows for the precise analysis of the compound in various samples .

Case Study 1: Antimicrobial Activity Evaluation

A study synthesized a series of derivatives from this compound and evaluated their antimicrobial activity. The compounds were screened using standard methods to determine their minimum inhibitory concentrations (MICs). Notably, some derivatives showed MIC values significantly lower than those of established antibiotics, indicating their potential as new antimicrobial agents.

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.078 | Antibacterial |

| Compound B | 0.156 | Antifungal |

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, various pyrrole derivatives were tested against multiple cancer cell lines to assess their cytotoxicity. The results indicated that certain compounds exhibited strong inhibitory effects on cell proliferation.

| Compound | GI50 (mM) | Cancer Type |

|---|---|---|

| Compound X | 5.07 | Renal Cancer |

| Compound Y | 3.04 | Non-Small Cell Lung |

Wirkmechanismus

The mechanism of action of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity and signal transduction.

Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or immune response.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- The introduction of a chlorobenzoyl group (e.g., in Zomepirac and its precursors) significantly increases molecular weight and lipophilicity, enhancing membrane permeability and target binding .

- Esterification (e.g., ethyl ester in 2-Ethyl 3-carboxy-...acetate) improves solubility in organic solvents, making it suitable for synthetic intermediates .

- The sodium salt form of Zomepirac increases aqueous solubility, critical for oral bioavailability in pharmaceuticals .

Physicochemical Properties :

- The base compound (LogP = 0.969) is less lipophilic than its chlorobenzoyl-substituted analogue (LogP = 2.54), reflecting the hydrophobic contribution of the aryl group .

- The ethyl ester derivative lacks reported LogP data but is expected to have higher lipophilicity than the parent acid due to esterification .

Biologische Aktivität

3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid (CDMPAA) is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

CDMPAA is characterized by the molecular formula and features a pyrrole ring with carboxylic acid and acetic acid functional groups. Its unique structure allows for diverse chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that CDMPAA exhibits antimicrobial properties. It has been studied for its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that CDMPAA can inhibit bacterial growth effectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

These findings demonstrate the compound's potential as an antimicrobial agent, especially in addressing drug-resistant strains.

Anticancer Activity

CDMPAA has also shown promise in anticancer research. In vitro studies using A549 human lung cancer cells revealed that treatment with CDMPAA significantly reduced cell viability. The compound's cytotoxic effects were compared to standard chemotherapeutics, demonstrating its potential as a therapeutic candidate.

| Compound | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| CDMPAA (100 µM) | 63.4 | p < 0.05 |

| Cisplatin | 50 | p < 0.01 |

The data indicate that CDMPAA may influence pathways related to cell proliferation and apoptosis, warranting further investigation into its mechanisms of action.

The biological activity of CDMPAA is attributed to several mechanisms:

- Enzyme Interaction : CDMPAA may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : The compound can interact with receptors, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Alteration : CDMPAA may modulate the expression of genes associated with inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrrole derivatives, CDMPAA was highlighted for its ability to inhibit S. aureus growth at an MIC of 32 µg/mL. This study utilized broth microdilution techniques according to Clinical Laboratory Standards Institute guidelines, reinforcing the compound's potential in developing new antimicrobial therapies.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of CDMPAA involved treating A549 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations may enhance cytotoxic effects. This study underscores the need for further exploration into the structure-activity relationship (SAR) of CDMPAA derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrrole derivatives can be synthesized by reacting pyrrole cores with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/water) . Key considerations include:

- Temperature control : Elevated temperatures (e.g., 50–80°C) improve reaction rates but may degrade thermally sensitive intermediates.

- Purification : Recrystallization from ethanol/water mixtures is effective for isolating the compound, as evidenced by a reported melting point of 242–252°C .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of chloroacetic acid to pyrrole precursor) can mitigate side reactions.

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectroscopic data?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, DMSO-) to confirm substitution patterns. For example, methyl groups at positions 1 and 4 appear as singlets near δ 2.5–3.0 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+1] at m/z 293.2 in related derivatives) .

- HPLC : Assess purity (>97% achievable via reverse-phase C18 columns with 0.1% TFA/ACN gradients) .

- Conflict resolution : Discrepancies in melting points (e.g., 242–252°C vs. lower ranges) may arise from polymorphic forms or impurities; cross-validate with differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the compound’s electronic and thermodynamic properties?

Methodological Answer:

- DFT frameworks : Use hybrid functionals (e.g., B3LYP) to model exact exchange and correlation effects. For example, Becke’s 1993 functional achieved <2.4 kcal/mol error in thermochemical predictions for similar heterocycles .

- Property prediction : Calculate HOMO-LUMO gaps to assess reactivity or solvation energies using the Colle-Salvetti correlation-energy formula .

- Limitations : DFT may underestimate steric effects in bulky derivatives; validate with experimental data (e.g., X-ray crystallography) .

Q. What strategies address low yields or impurities during the synthesis of derivatives (e.g., 5-(4-chlorobenzoyl) analogs)?

Methodological Answer:

- Byproduct mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted chloroacetic acid .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C for dehalogenation) improve selectivity in benzoylation steps .

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities in multi-step syntheses .

Q. How do structural modifications (e.g., halogenation at position 5) affect pharmacological activity?

Methodological Answer:

- SAR studies : Introducing a 4-chlorobenzoyl group (as in zomepirac derivatives) enhances cyclooxygenase (COX) inhibition by improving hydrophobic interactions with the enzyme’s active site .

- Bioisosteric replacements : Replace the acetic acid moiety with sulfonamide groups to modulate pharmacokinetics (e.g., plasma half-life) while retaining anti-inflammatory activity .

Q. What thermodynamic stability considerations are critical for long-term storage?

Methodological Answer:

Q. How can researchers resolve contradictions in reported data (e.g., divergent bioactivity or spectroscopic results)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.